5-Methoxysalicylic acid

概述

描述

准备方法

合成路线和反应条件

5-甲氧基水杨酸可以通过水杨酸的甲基化来合成。该反应通常使用二甲基硫酸酯或碘甲烷等甲基化试剂,在氢氧化钠或碳酸钾等碱的存在下进行。 反应在回流条件下进行,以确保完全甲基化 .

工业生产方法

在工业环境中,5-甲氧基水杨酸的生产遵循类似的合成路线,但规模更大。该工艺涉及使用自动化反应器和精确控制反应条件,以确保产品的产率和纯度高。 最终产品通过重结晶或其他合适的纯化技术进行纯化 .

化学反应分析

反应类型

5-甲氧基水杨酸会发生多种化学反应,包括:

氧化: 该化合物可以被氧化成相应的醌类。

还原: 还原反应可以将其转化成相应的醇衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

主要形成的产物

氧化: 醌类和其他氧化衍生物。

还原: 醇衍生物。

科学研究应用

Introduction to 5-Methoxysalicylic Acid

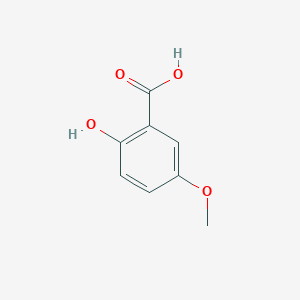

This compound, also known as 2-hydroxy-5-methoxybenzoic acid, is a compound that belongs to the class of organic compounds known as m-methoxybenzoic acids and derivatives. This compound has garnered attention for its potential applications in various fields, particularly in pharmacology and food science. Its unique chemical structure, characterized by a methoxy group at the 5-position of the salicylic acid backbone, contributes to its diverse bioactivities.

Pharmacological Potential

This compound has shown promising pharmacological properties, particularly as an inhibitor of cyclooxygenase-1 (Cox-1). In a study validating its bioactivity, it was demonstrated that this compound exhibits significant inhibitory effects on Cox-1, which is crucial for the synthesis of prostaglandins involved in inflammation and pain pathways . This suggests potential applications in developing anti-inflammatory drugs.

Natural Compound-Derived Drug Development

Research indicates that many small-molecule drugs are derived from natural compounds. A study highlighted the structural similarity between this compound and certain therapeutic drugs, proposing that it could serve as a lead compound for new drug development targeting inflammatory conditions . The exploration of its interactions with various biological targets could unveil additional therapeutic uses.

Food Science and Nutritional Studies

This compound has been detected in various foods, particularly in black tea and herbs. Its presence in these dietary sources positions it as a potential biomarker for food consumption studies . The compound’s antioxidant properties may also contribute to health benefits associated with these foods, warranting further investigation into its role in nutrition and health promotion.

Biomarker Research

Due to its detection in human urine and its role as a bacterial metabolite, this compound holds promise as a biomarker for dietary intake studies and metabolic health assessments . Understanding its metabolism and excretion patterns can provide insights into dietary habits and their impact on health.

Case Study 1: Inhibition of Cyclooxygenase-1

In an experimental validation study, the inhibitory activity of this compound against Cox-1 was tested alongside known compounds. The results indicated that it significantly inhibited the enzyme's activity, suggesting its potential use in developing anti-inflammatory agents similar to existing non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Dietary Intake and Metabolism

A study examining the presence of this compound in various foods found that it could serve as a reliable biomarker for tea consumption. The research highlighted its quantification in human urine samples post-consumption, reinforcing its utility in dietary studies .

Table 1: Summary of Bioactivities of this compound

Table 2: Detection of this compound in Foods

| Food Source | Detection Status | Notes |

|---|---|---|

| Black Tea | Detected | Potential health benefits |

| Green Tea | Detected | Associated with antioxidant properties |

| Herbs and Spices | Detected | Implications for dietary intake studies |

作用机制

The mechanism of action of 5-Methoxysalicylic acid involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can modulate various biochemical pathways, leading to its observed effects .

相似化合物的比较

类似化合物

水杨酸: 5-甲氧基水杨酸的母体化合物,以其在治疗痤疮中的应用和作为阿司匹林合成的前体而闻名。

水杨酸甲酯: 水杨酸的另一种衍生物,常用于局部止痛剂和调味剂。

乙酰水杨酸(阿司匹林): 一种广泛使用的抗炎和止痛药物.

独特性

5-甲氧基水杨酸的独特之处在于其在第 5 位存在甲氧基,这赋予了其与类似物相比独特的化学性质和反应性。 这种结构差异使其能够参与特定的反应并表现出独特的生物活性 .

生物活性

5-Methoxysalicylic acid (5-MSA) is a derivative of salicylic acid, recognized for its potential biological activities and therapeutic applications. This article explores the compound's biological activity, focusing on its interactions with human proteins, particularly its role as an inhibitor of Cyclooxygenase-1 (Cox-1), and its implications in health and disease.

Chemical Structure and Properties

This compound is chemically classified as a methoxysalicylic acid, characterized by a methoxy group at the 5-position of the salicylic acid structure. Its chemical formula is C₈H₈O₃, and it is also known as 2-hydroxy-5-methoxybenzoate. This compound has been identified in various natural sources, including tea, herbs, and spices, which contribute to its dietary intake among humans .

1. Cox-1 Inhibition

Recent studies have highlighted the inhibitory effects of 5-MSA on Cox-1, an enzyme involved in the inflammatory response. A machine learning model predicted that 5-MSA could bind to Cox-1, which was subsequently validated through experimental assays. The results demonstrated that 5-MSA exhibited significant inhibition of Cox-1 activity, comparable to the known antithrombotic drug triflusal. Specifically, at a concentration of 100 μM, 5-MSA achieved approximately 40% inhibition of Cox-1 activity .

| Compound | IC50 (μM) | Inhibition at 100 μM |

|---|---|---|

| Triflusal | ~100 | ~42% |

| This compound | N/A | ~40% |

| 4-Isopropylbenzoic Acid | N/A | No inhibition |

This suggests that 5-MSA may share similar pharmacological properties with triflusal, indicating its potential use in managing conditions related to inflammation and thrombosis.

2. Antiplatelet Activity

In addition to its Cox-1 inhibitory effects, 5-MSA has been shown to possess antiplatelet activity in animal models. This property further supports its therapeutic potential in preventing thrombotic events, making it a candidate for further research into cardiovascular disease interventions .

Case Studies and Experimental Findings

A notable study employed high-throughput screening methods to assess the bioactivity of numerous natural compounds, including 5-MSA. The research utilized a machine learning approach to predict molecular targets based on structural similarities with known drugs. The validation of these predictions was crucial for establishing confidence in the bioactivity claims surrounding dietary compounds like 5-MSA .

Experimental Validation

The study confirmed that while triflusal inhibited Cox-1 effectively, the control compound (4-isopropylbenzoic acid) did not exhibit any inhibitory effects. This stark contrast emphasizes the specificity and potential efficacy of 5-MSA as a therapeutic agent .

Potential Applications

Given its biological activities, particularly its ability to inhibit Cox-1 and exert antiplatelet effects, 5-MSA may have several applications:

- Cardiovascular Health : Its antithrombotic properties could be beneficial in preventing ischemic strokes and other cardiovascular diseases.

- Anti-inflammatory Treatments : As a Cox-1 inhibitor, it may serve as an alternative or adjunct therapy in managing inflammatory conditions.

属性

IUPAC Name |

2-hydroxy-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZIWIAOVZOBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25832-71-7 (hydrochloride salt) | |

| Record name | 5-Methoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0062551 | |

| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9 mg/mL | |

| Record name | 5-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2612-02-4 | |

| Record name | 5-Methoxysalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxysalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxysalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acid5-methoxysalicylic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 146 °C | |

| Record name | 5-Methoxysalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001868 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。